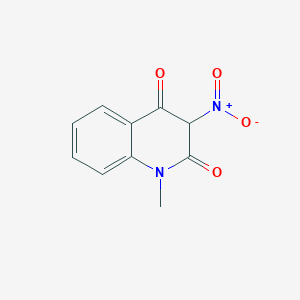

1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione

Description

Properties

IUPAC Name |

1-methyl-3-nitroquinoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-11-7-5-3-2-4-6(7)9(13)8(10(11)14)12(15)16/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWGBPXMJLXDOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C(C1=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions that improve atom economy, selectivity, and yield. These methods are designed to be environmentally friendly and sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The dione moiety can be reduced to corresponding diols.

Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include amino derivatives, diols, and substituted tetrahydroquinolines .

Scientific Research Applications

Medicinal Chemistry Applications

1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline derivatives have shown promise as potential therapeutic agents. Several studies highlight their biological activities:

- Antimicrobial Activity : Research indicates that certain tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 1-methyl-3-nitro-1,2,3,4-tetrahydroquinoline have been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. Derivatives have shown inhibition of nitric oxide synthase (nNOS), which is linked to inflammatory processes. The structure-activity relationship studies suggest that modifications at specific positions can enhance potency against nNOS .

Synthetic Methodologies

The synthesis of 1-methyl-3-nitro-1,2,3,4-tetrahydroquinoline derivatives is achieved through various innovative methods:

- Imino Diels-Alder Reaction : This method allows for the efficient generation of diverse tetrahydroquinoline structures. The reaction typically involves the cycloaddition of nitro-substituted anilines with aldehydes under acidic conditions .

- Domino Reactions : Recent literature emphasizes the utility of domino reactions for synthesizing tetrahydroquinolines. These reactions often involve multiple steps occurring in a single reaction vessel, enhancing yield and reducing time .

Table 1: Synthetic Methods for Tetrahydroquinoline Derivatives

| Method | Description | Yield |

|---|---|---|

| Imino Diels-Alder | Cycloaddition of nitro-anilines and aldehydes | High |

| Domino Reactions | Multiple sequential reactions in one pot | Variable |

| Reduction of Amides | Reducing amides to form tetrahydroquinolines | 93%-98% |

Biological Evaluations

The biological evaluation of 1-methyl-3-nitro-1,2,3,4-tetrahydroquinoline derivatives has revealed several promising findings:

- Inhibition Studies : Compounds have been tested against various enzymes including nNOS and cyclooxygenase (COX). Some derivatives have shown selective inhibition profiles that could lead to the development of new anti-inflammatory drugs .

- Pharmacological Profiles : Studies indicate that these compounds may possess a range of pharmacological activities including analgesic and antipyretic effects. The relationship between structure and biological activity is an ongoing area of research aimed at optimizing these compounds for therapeutic use .

Case Studies

Several case studies illustrate the practical applications and effectiveness of 1-methyl-3-nitro-1,2,3,4-tetrahydroquinoline derivatives:

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized tetrahydroquinolines against resistant strains of E. coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth compared to control groups .

- Case Study on Inflammation Models : In vivo studies using animal models demonstrated that specific derivatives significantly reduced inflammation markers after administration. The most effective compounds were those with specific substitutions at the nitrogen atom .

Mechanism of Action

The mechanism of action of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione involves its interaction with molecular targets and pathways in the brain. It is known to antagonize the effects of neurotoxins and reduce oxidative stress by scavenging free radicals . The compound also inhibits glutamate-induced excitotoxicity, which is a key factor in neuroprotection .

Comparison with Similar Compounds

Key Substituents and Positions:

- 3-n-Heptyl-3-hydroxy-1,2,3,4-tetrahydroquinoline-2,4-dione (): Features a hydroxy group and a long-chain heptyl group at position 3. Exhibits antimicrobial activity, suggesting that bulky alkyl substituents at position 3 may enhance bioactivity in certain contexts. The hydroxy group could participate in hydrogen bonding, contrasting with the nitro group’s electron-withdrawing effects in the target compound .

- 7-Iodo-1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione (): Substituted with iodine at position 7 and methyl at position 1. The iodine atom’s polarizability and steric bulk may influence reactivity in halogen-specific reactions (e.g., cross-coupling) compared to the nitro group’s role in electrophilic substitution .

- 3-Azidoquinoline-2,4-diones (): Azido groups at position 3 undergo copper-catalyzed [3+2] cycloaddition with terminal alkynes to form triazoles. In contrast, the nitro group in the target compound is less reactive in cycloaddition but may stabilize intermediates via resonance or participate in reduction reactions .

Data Tables

Table 1: Substituent Effects on Key Properties

Biological Activity

1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies based on recent research findings.

Chemical Structure and Properties

The compound belongs to the tetrahydroquinoline family, characterized by a bicyclic structure that includes a nitrogen atom. Its molecular formula is , and it features both a methyl and nitro group that influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which is critical in preventing oxidative stress-related diseases.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage induced by neurotoxins, potentially offering therapeutic benefits for neurodegenerative disorders.

- Anti-inflammatory Activity : There is evidence that this compound can modulate inflammatory pathways, providing insights into its use for inflammatory conditions.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine in the brain.

- Calcium Channel Modulation : The compound may affect calcium influx in cells, which is crucial for neurotransmitter release and neuronal excitability.

- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), it helps to maintain cellular redox balance.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for health:

- Neuroprotective Studies : In a model of diabetic neuropathy using streptozotocin-induced mice, compounds similar to this compound demonstrated significant antihyperalgesic effects comparable to standard treatments like gabapentin .

- Antioxidant Activity : A study indicated that tetrahydroquinoline derivatives exhibited strong antioxidant properties through various assays measuring free radical scavenging abilities .

Data Table: Summary of Biological Activities

Q & A

What are the common synthetic routes for 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione, and how do reaction conditions influence yield and purity?

Answer:

Synthesis typically involves cyclization of precursors with electrophilic substituents. For example, intramolecular cyclization using catalysts like AlCl₃ in 1,2-dichlorobenzene at elevated temperatures (378 K) has been effective for related tetrahydroquinoline derivatives. Reaction duration (e.g., 5 hours) and stoichiometric ratios (e.g., 10:1 AlCl₃ to substrate) are critical for minimizing byproducts. Post-reaction purification via recrystallization (ethanol) improves purity . Solvent choice (polar vs. nonpolar) and temperature control also impact nitro-group stability and regioselectivity .

How can researchers resolve configuration ambiguities in tetrahydroquinoline derivatives using spectroscopic and crystallographic techniques?

Answer:

NMR alone may fail to resolve stereochemistry due to overlapping signals or dynamic effects. For example, cis/trans isomers of 1,2,3,4-tetrahydroquinoline-4-carboxylates require complementary methods:

- X-ray crystallography clarifies spatial arrangements via C–H⋯π and hydrogen-bonding interactions .

- GC-MS aids in confirming molecular weight and fragmentation patterns .

- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at 1731 cm⁻¹) to infer substitution patterns .

What are the challenges in synthesizing bifunctional tetrahydroquinoline derivatives, and how do modern methods address them?

Answer:

Bifunctional derivatives (e.g., 4,4'-(1,4-phenylenediamine)di-tetrahydroquinoline) require precise control over substituent positioning. Key challenges include:

- Competing side reactions (e.g., over-alkylation), mitigated by slow addition of epichlorohydrin .

- Steric hindrance from bulky groups, addressed via stepwise functionalization .

- Regioselectivity , improved using directing groups (e.g., nitro or methyl) to guide electrophilic attack . Recent advances employ multi-component reactions for atom economy .

How do substituent positions (e.g., nitro at C3) influence the stability and reactivity of 1-Methyl-3-nitro-tetrahydroquinoline-dione?

Answer:

- Electron-withdrawing nitro groups at C3 increase ring strain but enhance electrophilic reactivity for further substitution .

- Methyl groups at C1 stabilize the tetrahydroquinoline core via steric protection, reducing decomposition under acidic conditions .

- Nitro-group orientation affects hydrogen-bonding networks in crystals, as observed in X-ray studies of related compounds . Stability under thermal stress can be tested via TGA-DSC to identify decomposition thresholds .

What methodologies are recommended for analyzing trace impurities or byproducts in tetrahydroquinoline synthesis?

Answer:

- HPLC-MS with reverse-phase columns (C18) separates and identifies low-abundance byproducts .

- Elemental analysis (e.g., CHN) confirms stoichiometric deviations caused by incomplete reactions .

- TLC monitoring during synthesis helps detect intermediates and optimize reaction termination points .

How can researchers optimize fluorination strategies for tetrahydroquinoline derivatives?

Answer:

Fluorination (e.g., at C6) often employs:

- Electrophilic fluorinating agents (e.g., Selectfluor®) in polar aprotic solvents (DMF) .

- Nucleophilic substitution using KF in the presence of phase-transfer catalysts .

- Post-synthetic modification via Pd-catalyzed C–H activation for late-stage fluorination . Reaction efficiency is monitored via ¹⁹F NMR .

What are the implications of tetrahydroquinoline ring conformation on biological activity?

Answer:

- Planar vs. puckered rings influence binding to biological targets (e.g., enzymes or receptors). For example, a planar quinoline moiety enhances π-π stacking with aromatic residues in active sites .

- Methyl and nitro groups modulate lipophilicity and solubility, impacting bioavailability. Computational docking studies (e.g., AutoDock Vina) predict binding modes .

How should researchers handle stability and storage challenges for nitro-substituted tetrahydroquinolines?

Answer:

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent nitro-group reduction or hydrolysis .

- Light sensitivity : Amber glass containers mitigate photodegradation .

- Decomposition analysis : Accelerated stability testing (40°C/75% RH) identifies degradation products via LC-MS .

What advanced techniques are used to study intermolecular interactions in tetrahydroquinoline crystals?

Answer:

- Single-crystal XRD reveals C–H⋯π interactions and hydrogen-bonding networks critical for packing .

- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., O⋯H or N⋯H) .

- DFT calculations (e.g., B3LYP/6-31G*) model electronic effects on crystal lattice stability .

How can enantioselective synthesis of tetrahydroquinolines be achieved, and what catalysts are effective?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.